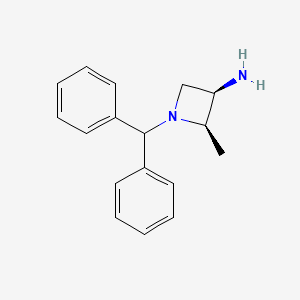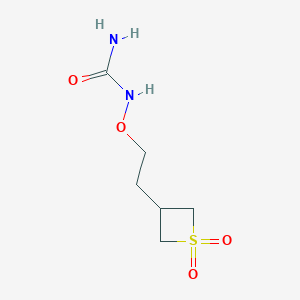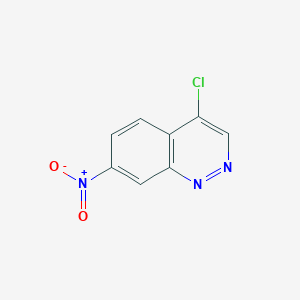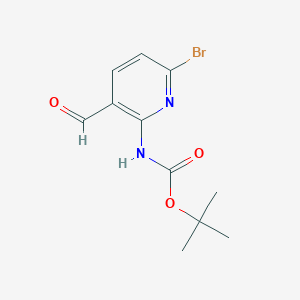![molecular formula C8H8N2O4S B13012431 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound with a unique structure that includes a nitro group and a methyl group attached to a benzo[c]isothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of a precursor compound, followed by cyclization and oxidation steps. One common method involves the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole, followed by oxidation to introduce the dioxide functionality .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of 1-methyl-6-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function .
類似化合物との比較
Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the methyl and nitro groups, leading to different chemical properties and reactivity.
7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide:
2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Differs in the position of the dioxide group, affecting its chemical behavior.
Uniqueness
1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8N2O4S |
|---|---|
分子量 |
228.23 g/mol |
IUPAC名 |
1-methyl-6-nitro-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-8-4-7(10(11)12)3-2-6(8)5-15(9,13)14/h2-4H,5H2,1H3 |
InChIキー |
ZJPMQYIOORIWEC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CS1(=O)=O)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)

![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)



![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)


![3-[(S)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13012434.png)
![exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13012436.png)

